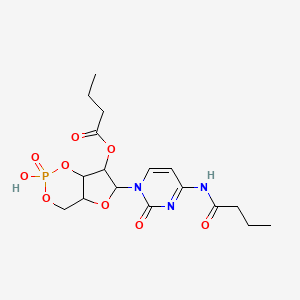
N4 2'-O-Dibutyrylcytidine 3'
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4 2’-O-Dibutyrylcytidine 3’ involves the selective butyrylation of cytidine derivatives. The process typically includes the use of butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective butyrylation at the N4 and 2’-O positions .
Industrial Production Methods
Industrial production of N4 2’-O-Dibutyrylcytidine 3’ follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
N4 2’-O-Dibutyrylcytidine 3’ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N4 2’-O-Dibutyrylcytidine 3’. These derivatives have distinct chemical and biological properties .
Scientific Research Applications
N4 2’-O-Dibutyrylcytidine 3’ has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Serves as a tool to study cellular signaling pathways involving cyclic nucleotides.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to cyclic nucleotide signaling.
Industry: Utilized in the production of diagnostic reagents and biochemical assays
Mechanism of Action
N4 2’-O-Dibutyrylcytidine 3’ exerts its effects by acting as a prodrug for cyclic cytidine monophosphate (cCMP). Once inside the cell, it is metabolized to release cCMP, which then participates in various signaling pathways. cCMP activates specific protein kinases and other signaling molecules, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Cyclic Adenosine Monophosphate (cAMP)
- Cyclic Guanosine Monophosphate (cGMP)
- Cyclic Uridine Monophosphate (cUMP)
Uniqueness
N4 2’-O-Dibutyrylcytidine 3’ is unique due to its selective butyrylation, which enhances its membrane permeability and metabolic activation. This makes it a valuable tool for studying cCMP-related signaling pathways, which are less well-characterized compared to cAMP and cGMP pathways .
Properties
Molecular Formula |
C17H24N3O9P |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C17H24N3O9P/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23) |
InChI Key |
IPICHPMWYGQEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)O)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
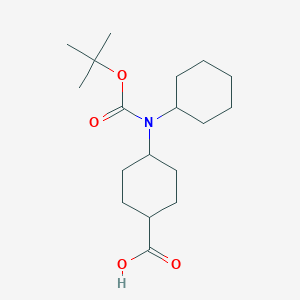
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
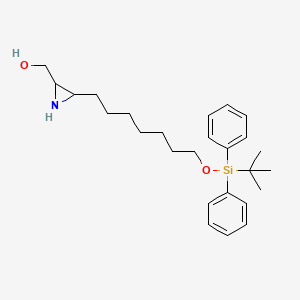
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)


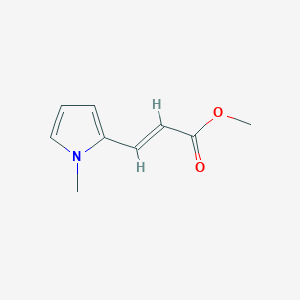
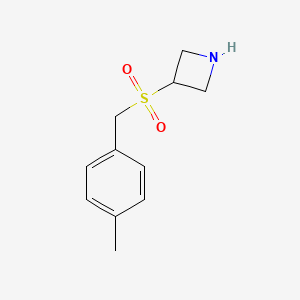

![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
